5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Description
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H21ClN4O2 and its molecular weight is 432.91. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research has shown that compounds similar to (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile exhibit antimicrobial properties. For instance, Bektaş et al. (2007) synthesized derivatives that demonstrated good or moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Anticancer and Antiproliferative Activities
The compound's structure is similar to those studied for anticancer and antiproliferative activities. Parveen et al. (2017) explored pyrimidine-piperazine-chromene and -quinoline conjugates, finding several compounds with significant anti-proliferative activities against human breast cancer cell lines (Parveen et al., 2017).
Serotonin Receptor Antagonism
Compounds structurally akin to (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile have been evaluated for their potential as serotonin receptor antagonists. Mahesh et al. (2004) synthesized derivatives that showed favorable 5-HT3 receptor antagonism, suggesting their potential application in neurological disorders (Mahesh et al., 2004).
Tuberculostatic Activity
Related compounds have been investigated for their tuberculostatic activity. Foks et al. (2004) tested phenylpiperazine derivatives for their in vitro tuberculostatic activity, finding inhibitory concentrations within a specific range, indicating their potential in treating tuberculosis (Foks et al., 2004).
Antibacterial Activity
Phillips et al. (2009) synthesized oxazolidinones with antimicrobial properties, showing strong to moderate activity against various pathogenic bacteria. This highlights the potential application of similar compounds in combating bacterial infections (Phillips et al., 2009).
Anti-Inflammatory Activities
Al-Omar et al. (2010) researched triazole derivatives exhibiting in vivo anti-inflammatory activities, suggesting that structurally related compounds could be developed as anti-inflammatory agents (Al-Omar et al., 2010).
Properties
IUPAC Name |
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2/c1-17-6-8-18(9-7-17)10-11-22-27-21(16-26)24(31-22)29-14-12-28(13-15-29)23(30)19-4-2-3-5-20(19)25/h2-11H,12-15H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDNMYXBVSZOEV-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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